molecular formula C18H17ClN4O3S B5201392 2-chloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

2-chloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

Cat. No.: B5201392
M. Wt: 404.9 g/mol
InChI Key: GZQFMIBABLCMQK-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a piperazine ring attached to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c19-16-4-2-1-3-15(16)17(24)20-18(27)22-11-9-21(10-12-22)13-5-7-14(8-6-13)23(25)26/h1-8H,9-12H2,(H,20,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQFMIBABLCMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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